![molecular formula C28H57N2O7P B13436877 N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine](/img/structure/B13436877.png)
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine
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Overview
Description
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is a complex organic compound with the molecular formula C28H57N2O7P and a molecular weight of 564.735 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not widely reported.
Reduction: Reduction reactions can be performed, typically involving hydrogenation.
Substitution: The Boc group can be substituted under acidic conditions, such as with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine has several scientific research applications:
Mechanism of Action
The mechanism of action for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine involves its role as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial for the synthesis of complex molecules, as it enables the stepwise construction of peptides and other compounds.
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-erythro-sphingosylphosphorylcholine: A major constituent of cell membranes, particularly in nerve cells and red blood cells.
Phenylmethoxycarbonyl (Cbz) group: Another protecting group for amino acids, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is unique due to its specific structure and the stability of the Boc group under various conditions. This stability makes it a preferred choice for protecting amino groups during complex organic synthesis .
Biological Activity
N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (Boc-D-ESPC) is a sphingolipid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in cellular signaling and metabolism.
Overview of Sphingolipids
Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and cellular stress responses. They can influence membrane dynamics and protein interactions, particularly through the formation of lipid rafts—microdomains that facilitate signaling pathways . Boc-D-ESPC, as a sphingolipid analog, may share similar properties and functionalities.
-
Cell Signaling :
- Sphingolipids are known to act as second messengers in various signaling pathways. Boc-D-ESPC may modulate pathways related to cell proliferation, differentiation, and apoptosis.
- Ceramides, a class of sphingolipids, have been shown to mediate stress responses by activating pro-apoptotic pathways. Boc-D-ESPC could potentially mimic these effects due to structural similarities .
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Interaction with Proteins :
- The compound may interact with specific proteins involved in lipid metabolism and signaling. For example, studies have identified ceramide transfer proteins that bind to ceramides and influence mitochondrial function .
- Understanding how Boc-D-ESPC interacts with these proteins could provide insights into its biological activity.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Lines :
- Inflammatory Responses :
- Lipid Raft Formation :
Properties
Molecular Formula |
C28H57N2O7P |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1 |
InChI Key |
ZIXPZNJPJRONBN-GCRBEQRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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